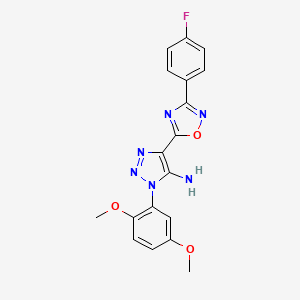

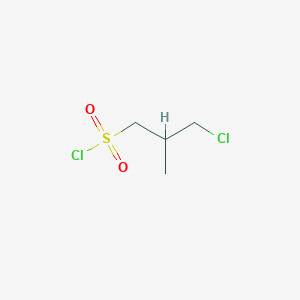

![molecular formula C30H26N6O4S B2527599 N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1042723-48-7](/img/structure/B2527599.png)

N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , "N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide," is a complex molecule that appears to be related to a family of compounds with potential hypolipidemic activities. These compounds are designed to interact with biological systems to lower triglyceride and total cholesterol levels, which is a significant area of study for cardiovascular health.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of hypolipidemic agents. For instance, the novel compound NO-1886 and its derivatives have been synthesized to study their structure-activity relationship. These derivatives include a series of quinazolines and 4(3H)-quinazolinones, which are prepared by cyclization of NO-1886 derivatives. It is noted that the presence of a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position of these compounds is associated with the lowering of triglyceride and total cholesterol levels .

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine derivatives has been analyzed through crystallography. For example, the 4-methoxyphenyl ring in one of the derivatives is inclined to the mean planes of the imidazole rings by a specific angle, which could influence the compound's interaction with biological targets. The inclination angles of the phenyl rings in these derivatives are 26.69° and 31.35°, respectively . These structural details are crucial for understanding the molecular interactions and the resulting biological activities.

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of similar compounds involves cyclization reactions and the introduction of various functional groups that can modulate the compound's biological activity. The chemical reactions leading to the formation of these compounds are likely to be complex and require careful optimization to achieve the desired pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, absorption, and lipophilicity (log P*), are important factors that influence their biological activity and pharmacokinetics. It has been observed that the hypolipidemic activity of quinazolines and 4(3H)-quinazolinones is in accordance with the decrease in log P*, suggesting that good absorption is correlated with the hypolipidemic effect. Additionally, the substitution of the quinazolinone ring system at specific positions with methoxy groups or a methyl or benzyl group at the 3-position has been found to increase hypolipidemic activity .

科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms

N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide may serve as a chemical inhibitor with selectivity for certain cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for CYP isoforms are crucial for predicting metabolism-based drug–drug interactions (DDIs) when multiple drugs are coadministered to patients. This application is fundamental in drug development for ensuring the safety and efficacy of new pharmacological treatments (Khojasteh et al., 2011).

Quinazoline and Pyrimidine Derivatives in Medicinal Chemistry

The compound belongs to the broader class of quinazoline and pyrimidine derivatives, which have been extensively studied for their biological activities. These derivatives are found in various naturally occurring alkaloids and have inspired researchers to explore their potential as medicinal agents. Their applications in combating antibiotic resistance through the development of novel antibiotics highlight their significance in medicinal chemistry and pharmaceutical research (Tiwary et al., 2016).

Optoelectronic Materials from Quinazoline and Pyrimidine Derivatives

Functionalized quinazolines and pyrimidines, including the compound , have found applications in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These applications demonstrate the compound's potential beyond pharmacology, extending into materials science and engineering (Lipunova et al., 2018).

Pyrimidine Appended Optical Sensors

The chemical structure of this compound suggests its suitability as a sensing material due to its pyrimidine derivatives. These derivatives are capable of forming coordination and hydrogen bonds, making them appropriate for use as sensing probes. This application is crucial in developing optical sensors with a range of biological and medicinal applications (Jindal & Kaur, 2021).

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O4S/c1-40-21-11-9-19(10-12-21)17-31-26(37)14-13-24-29(39)36-28(33-24)22-6-2-3-7-23(22)34-30(36)41-18-20-16-27(38)35-15-5-4-8-25(35)32-20/h2-12,15-16,24H,13-14,17-18H2,1H3,(H,31,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELAEVUOWYYWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

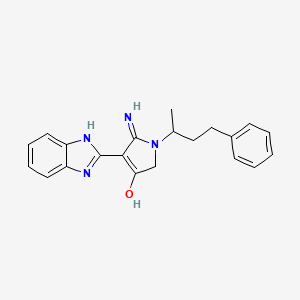

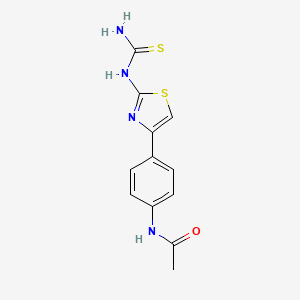

![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

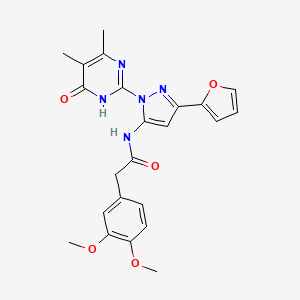

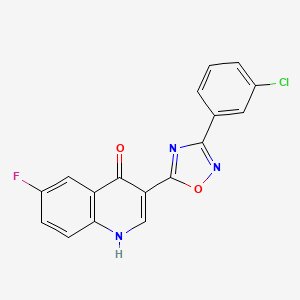

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)

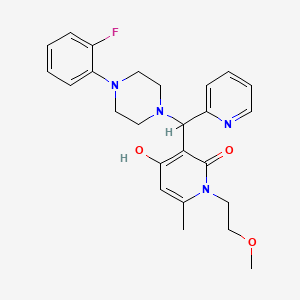

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)